REACTION_CXSMILES
|
[C:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[N+:14]([O-:17])([OH:16])=[O:15].[OH:18][S:19]([OH:22])(=[O:21])=[O:20]>>[OH:21][S:19]([OH:22])(=[O:20])=[O:18].[C:1]([C:4]1[C:13]2[C:8](=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[C:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[N+:14]([O-:17])=[O:15])[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 6 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=NC2=CC=CC(=C12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[N+:14]([O-:17])([OH:16])=[O:15].[OH:18][S:19]([OH:22])(=[O:21])=[O:20]>>[OH:21][S:19]([OH:22])(=[O:20])=[O:18].[C:1]([C:4]1[C:13]2[C:8](=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[C:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[N+:14]([O-:17])=[O:15])[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 6 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=NC2=CC=CC(=C12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |